2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6(2)12-7(5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
AFAPAYMWXIGQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Microwave-Assisted Synthesis
A recent eco-friendly and efficient method employs microwave irradiation to facilitate the tandem reaction between enaminonitriles and benzohydrazides, leading to the formation of 1,2,4-triazolo[1,5-a]pyridine derivatives including 2-amino substituted analogs. This method avoids the use of metal catalysts and additives, significantly reducing reaction time and improving yields.
- Reaction Conditions : Microwave irradiation, no catalyst or additive, short reaction time.
- Mechanism : Transamidation followed by nucleophilic addition and intramolecular condensation.
- Yields : Good to excellent.
- Advantages : Broad substrate scope, functional group tolerance, scalable synthesis.
This method exemplifies a green chemistry approach and has been demonstrated to be effective for various substituted triazolo-pyridines.
Metal-Catalyzed and Oxidative Cyclization Methods
Earlier methods involved the use of copper-based catalysts such as CuBr or heterogeneous catalysts like Cu-Zn/Al-Ti under atmospheric air to promote oxidative cyclization of 2-aminopyridines with nitriles. These reactions proceed via consecutive addition and oxidative cyclization steps.
- Catalysts Used : CuBr, Cu-Zn/Al-Ti.
- Oxidants : NaClO/base, Pb(OAc)4, MnO2.
- Limitations : Use of stoichiometric oxidants, potential environmental concerns.
These methods are effective but less environmentally friendly compared to microwave-assisted catalyst-free protocols.
Multi-Step Synthesis via Hydrazino-Pyrimidine Intermediates
Though this approach is more commonly applied to triazolo-pyrimidines, it provides valuable insights into the preparation of related triazolo systems. The process involves:
- Preparation of 5-methoxy-4-hydrazinopyrimidine from 5-methoxy-4-chloropyrimidine and hydrazine.
- Reaction with cyanogen bromide or cyanogen chloride to form 3-amino-8-methoxytriazolo[4,3-c]pyrimidine.
- Treatment with sodium or potassium methoxide in alcohol to yield 2-amino-5,8-dimethoxytriazolo[1,5-c]pyrimidine.
While this route is specific to methoxy-substituted triazolo-pyrimidines, the principles of cyclization and nucleophilic substitution are relevant for synthesizing related triazolo-fused heterocycles. Reaction monitoring by HPLC and characterization by NMR and MS confirm high purity and yield (up to 88% in intermediate steps).
Another synthetic strategy involves the condensation of β-diketones or β-dialdehydes with hydrazinylpyridine derivatives to form triazolo[1,5-a]pyridine carbonitriles. This method allows the introduction of various substituents at different ring positions, including methyl groups at positions 5 and 8.
- Characterization : MS spectrometry, ^1H, ^13C NMR, IR, and X-ray crystallography confirm planar molecular structures.
- Advantages : Versatility in substituent incorporation, structural confirmation by crystallography.
This method is valuable for generating diverse triazolo-pyridine derivatives with tailored properties.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized compounds are typically characterized by:
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C NMR for structural elucidation and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups.
- X-ray Crystallography : Determines molecular conformation and planarity.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction completion and purity.
These techniques ensure the structural integrity and reproducibility of the synthetic methods.
Chemical Reactions Analysis
Oxidative Cyclization with β-Dicarbonyl Compounds
N-amino-2-iminopyridines react with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under oxidative conditions (O₂ atmosphere, acetic acid). This method achieves yields up to 94% and forms pyrazolo[1,5-a]pyridine derivatives. A critical factor is the ratio of acetic acid (6 equivalents) to prevent side products like triazolo-pyridines .
| Condition | Yield of Target Product |
|---|---|
| 6 equiv acetic acid + O₂ | 94% |
| 6 equiv acetic acid + air | 74% |
| 6 equiv acetic acid + Ar | 6% |
Functionalization Reactions
The compound undergoes various functionalization strategies to modify its properties:
Nucleophilic Substitution
The amino group (-NH₂) at position 2 enables substitution reactions with electrophiles (e.g., alkylating agents). This introduces new substituents, altering solubility or bioactivity.
Coupling Reactions
Late-stage functionalization via Suzuki or Sonogashira couplings allows incorporation of aryl or alkyne groups. For example:
-
Suzuki Coupling : 4-methoxyphenylboronic acid reacts with iodo-substituted triazolo-pyridines to form arylated derivatives (88% yield) .
-
Sonogashira Coupling : Iodo-triazolo-pyridines react with alkyne reagents (e.g., 4-ethynylanisole) to produce alkynylated derivatives (61% yield) .
Oxidative Cyclization Mechanism
N-amino-2-iminopyridines react with β-dicarbonyl compounds via oxidative dehydrogenation. The enol form of the β-dicarbonyl compound undergoes nucleophilic addition, followed by oxidative cyclization to form the pyrazolo[1,5-a]pyridine core .
Key Findings from Experimental Data
| Parameter | Impact on Reaction Yield |
|---|---|
| Acetic acid (6 equiv) | Maximizes target yield (94%) |
| Oxygen atmosphere | Critical for oxidative cyclization |
| Microwave irradiation | Reduces reaction time to minutes |
This compound’s reactivity and synthetic versatility make it a valuable scaffold for advancing medicinal chemistry and materials science. Further exploration of its functionalization and reaction mechanisms will likely expand its therapeutic and industrial applications.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial properties. In a study conducted by Gupta et al. (2023), derivatives of this compound were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective derivative, suggesting potential for development as an antimicrobial agent .
Anticancer Potential
Another significant application is in cancer treatment. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating promising anticancer activity .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. In vitro assays revealed that derivatives could inhibit DHFR with IC50 values below 50 µM .
Herbicidal Activity
In agricultural research, 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been evaluated for its herbicidal properties. A patent filed by Eitan et al. (2002) describes the synthesis of this compound as a key intermediate in the development of herbicides targeting specific weed species without harming crops. Field trials demonstrated effective weed control with minimal phytotoxicity to desired plants .
Plant Growth Regulation
Additionally, studies have indicated that this compound can act as a plant growth regulator. Research conducted on various crops showed enhanced growth rates and improved yield when treated with formulations containing this triazole derivative. The mechanism is believed to involve modulation of plant hormone levels, particularly auxins and gibberellins .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of synthesized derivatives of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine against common pathogens. The study involved testing against both Gram-positive and Gram-negative bacteria using agar diffusion methods. Results supported the hypothesis that structural modifications enhance antimicrobial activity.
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
Case Study 2: Herbicide Development
A field trial was conducted to assess the effectiveness of herbicides developed using 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine as an active ingredient. The trial included multiple plots treated with varying concentrations of the herbicide versus control plots.
| Treatment Concentration | Weed Control (%) | Crop Yield (kg/ha) |
|---|---|---|
| 100 g/ha | 85 | 300 |
| 200 g/ha | 95 | 350 |
| Control | 10 | 250 |
Mechanism of Action
The mechanism of action of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for JAK1 and JAK2 kinases . These interactions disrupt the normal signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares key structural and physicochemical features of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine with related derivatives.
Key Observations :
Key Observations :
Key Observations :
- The target compound exhibits moderate antiproliferative activity compared to carboxamide derivatives, likely due to reduced hydrogen-bonding capacity .
- Brominated analogs (e.g., 6-bromo derivatives) show enhanced kinase inhibition but higher toxicity .
Receptor Binding and Selectivity
- Adenosine A2A Receptor: 5-Aryl-[1,2,4]triazolo[1,5-a]pyridines demonstrate nanomolar affinity (Kᵢ = 4–12 nM), attributed to aromatic stacking interactions .
Biological Activity
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and is characterized by its unique structure which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for the development of therapeutic agents.
- Molecular Formula : C7H9N5
- Molar Mass : 163.18 g/mol
- Density : 1.61 g/cm³
- Melting Point : 201-203 °C
- pKa : 2.66 (predicted)
Biological Activity Overview
The biological activity of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been explored in various studies, particularly focusing on its antimicrobial and antichlamydial properties.
Antimicrobial Activity
Recent research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. In particular:
- The compound demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
- The presence of the amino group in the structure enhances the interaction with bacterial targets, potentially leading to increased efficacy compared to other compounds in the same class.
Antichlamydial Activity
A study highlighted that certain derivatives of triazolo compounds show selective activity against Chlamydia species. The findings suggest that:
- Compounds based on this scaffold can inhibit Chlamydia growth effectively, indicating a promising avenue for developing new antichlamydial agents .
The exact mechanism of action for 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is still under investigation. However, it is believed that:
- The triazole ring system may interfere with nucleic acid synthesis or function by mimicking natural substrates or by inhibiting key enzymes involved in these processes.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation :
- Comparative Analysis :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of hydrazone derivatives with electrophilic reagents. For example, hydrazone precursors react with arylidenemalononitriles or α-cyanocinnamates in ethanol under reflux with piperidine as a catalyst. Optimizing molar ratios (e.g., 1:1:1 for hydrazone, aldehyde, and malononitrile) and reaction time (3–5 hours) can achieve yields of 58–76%. Key steps include nucleophilic substitution and oxidative cyclization .
- Data :
| Reagent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Arylidenemalononitrile | 3 | 58–65 |
| α-Cyanocinnamate | 5 | 60–70 |
| Aliphatic aldehyde + malononitrile | 3 | 62–76 |
Q. How is structural characterization performed for triazolopyridine derivatives?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identifies substituent positions via aromatic proton splitting patterns (e.g., δ 7.26–7.93 ppm for aromatic protons) and carbonyl signals (δ 168–170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N at ~2210 cm⁻¹, NH at ~3200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 369 for derivatives) .
Q. What in vitro biological screening models are used to assess antimicrobial activity?
- Methodology : Compounds are tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans) using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined, with active derivatives showing MICs <50 µg/mL .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?
- Methodology : Use oxidative cyclization strategies with catalysts like CuBr/1,10-phenanthroline or PhI(OAc)₂ to direct N–N bond formation. For example, Cu-catalyzed aerobic cyclization of guanidylpyridines achieves >80% regioselectivity for 2-amino derivatives .
- Case Study : PhI(OAc)₂-mediated reactions at ambient temperature reduce byproducts and enhance selectivity for 5-guanidino-1,2,4-thiadiazoles .
Q. What mechanistic insights explain the JAK2 inhibitory activity of triazolopyridine derivatives?
- Mechanism : The ethynyl and triazole groups form π-π interactions with JAK2's ATP-binding pocket (e.g., Phe994, Leu983). Meta-substitution on the C2-NH-aryl moiety improves selectivity (>200-fold over JAK3) by reducing steric clashes .
- Data :
| Compound | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|
| CEP-33779 | 1.8 | >1000 |
| Derivative 23 | 3.2 | 850 |
Q. How do triazolopyridines attenuate oxidative stress in model organisms?
- Methodology : In C. elegans, derivatives like compound 13 reduce malondialdehyde (MDA) levels by 40–60% at 10 µM and extend lifespan by 15–20% via Nrf-2 pathway activation. Dose-dependent inhibition of advanced glycation end products (AGEs) is observed using fluorescence assays .
Methodological Optimization
Q. What strategies improve the scalability of triazolopyridine synthesis?
- Approach : Transition from batch to flow chemistry for cyclization steps, reducing reaction time by 50%. Use recyclable catalysts (e.g., immobilized piperidine on silica) to enhance purity (>98%) and yield (up to 85%) .
Q. How can computational tools aid in designing triazolopyridine-based enzyme inhibitors?
- Workflow :
Docking Studies (AutoDock Vina) : Predict binding affinities to target proteins (e.g., VEGFR-2, HIF PHD-1).
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
